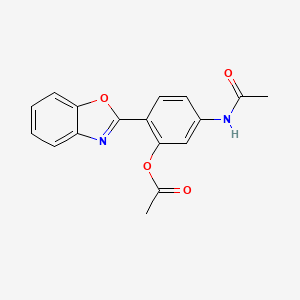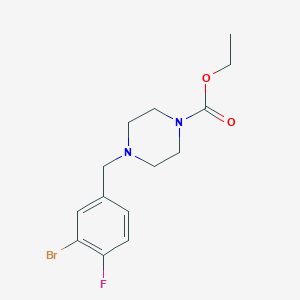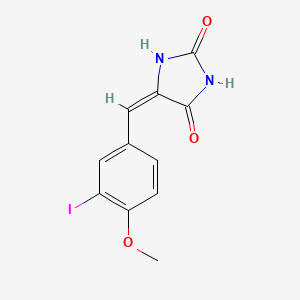
N-cyclohexyl-3-(2-thienyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-3-(2-thienyl)acrylamide, also known as CTAA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. CTAA belongs to the family of acrylamide derivatives, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of N-cyclohexyl-3-(2-thienyl)acrylamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. This compound has been shown to inhibit the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis. Additionally, this compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory effects, this compound has been shown to have antioxidant activity and to inhibit the activity of acetylcholinesterase, which is involved in the regulation of neurotransmission.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-cyclohexyl-3-(2-thienyl)acrylamide is its high purity and yield, which makes it suitable for use in lab experiments. Additionally, this compound has been shown to have low toxicity, making it a safe compound to work with. However, one limitation of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on N-cyclohexyl-3-(2-thienyl)acrylamide. One area of interest is the development of this compound analogs with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, studies are needed to investigate the potential side effects of this compound and its long-term safety profile.
Conclusion
In conclusion, this compound is a synthetic compound with potential therapeutic applications in the treatment of cancer and inflammation. The synthesis of this compound involves the reaction of cyclohexylamine and 2-thiophene carboxylic acid chloride, followed by the reaction with acryloyl chloride. This compound has been shown to possess anti-tumor and anti-inflammatory activity, and its mechanism of action involves the inhibition of specific enzymes and signaling pathways. This compound has a range of biochemical and physiological effects, and its high purity and low toxicity make it suitable for use in lab experiments. Future research on this compound should focus on the development of analogs with improved solubility and bioavailability, as well as further studies to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-3-(2-thienyl)acrylamide involves the reaction of cyclohexylamine and 2-thiophene carboxylic acid chloride, followed by the reaction with acryloyl chloride. The resulting product is purified by column chromatography to obtain this compound in high purity and yield.
Applications De Recherche Scientifique
N-cyclohexyl-3-(2-thienyl)acrylamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. This compound has been shown to possess anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
(E)-N-cyclohexyl-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c15-13(9-8-12-7-4-10-16-12)14-11-5-2-1-3-6-11/h4,7-11H,1-3,5-6H2,(H,14,15)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZJHFSZWBDVOV-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC(=O)/C=C/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5848065.png)



![isobutyl 4-{[3-(2-furyl)acryloyl]amino}benzoate](/img/structure/B5848083.png)

![{[7,7-dimethyl-2-(methylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-yl]thio}acetic acid](/img/structure/B5848096.png)

![N-{[(4-fluorophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5848103.png)
![N-cyclohexyl-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5848105.png)

![N'-[(cyclohexylcarbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5848112.png)
